arsanium bromide CAS No. 59512-82-2](/img/structure/B14623250.png)
[(1-Bromonaphthalen-2-yl)methyl](triphenyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromonaphthalen-2-yl)methylarsanium bromide is an organoarsenic compound that features a bromonaphthalene moiety linked to a triphenylarsanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl)methylarsanium bromide typically involves the reaction of 1-bromonaphthalene with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalyst: Palladium-based catalysts are commonly used to facilitate the coupling reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of (1-Bromonaphthalen-2-yl)methylarsanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromonaphthalen-2-yl)methylarsanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The arsenic center can undergo oxidation to form arsenic(V) compounds or reduction to form arsenic(III) compounds.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield arylamine derivatives, while oxidation reactions can produce arsenic(V) compounds.
Applications De Recherche Scientifique
(1-Bromonaphthalen-2-yl)methylarsanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromonaphthalen-2-yl)methylarsanium bromide involves its interaction with various molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the triphenylarsanium group can interact with nucleophilic sites. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
(1-Bromonaphthalen-2-yl)methylarsanium bromide can be compared with other similar compounds such as:
- (1-Chloronaphthalen-2-yl)methylarsanium chloride
- (1-Iodonaphthalen-2-yl)methylarsanium iodide
- (1-Bromonaphthalen-2-yl)methylphosphonium bromide
These compounds share similar structural features but differ in their halogen or central atom, which can affect their reactivity and applications. (1-Bromonaphthalen-2-yl)methylarsanium bromide is unique due to the presence of the bromine atom and the arsenic center, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59512-82-2 |
|---|---|
Formule moléculaire |
C29H23AsBr2 |
Poids moléculaire |
606.2 g/mol |
Nom IUPAC |
(1-bromonaphthalen-2-yl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C29H23AsBr.BrH/c31-29-24(21-20-23-12-10-11-19-28(23)29)22-30(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
Clé InChI |
UVTBETORPNLUTO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](CC2=C(C3=CC=CC=C3C=C2)Br)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


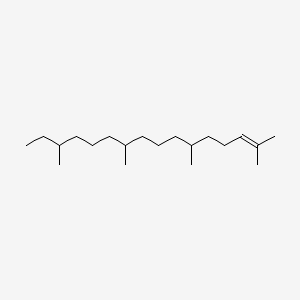

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
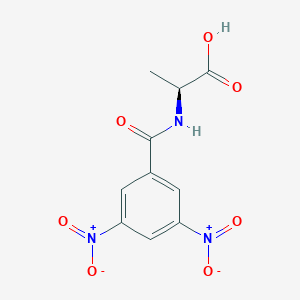
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
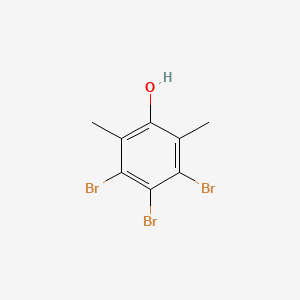
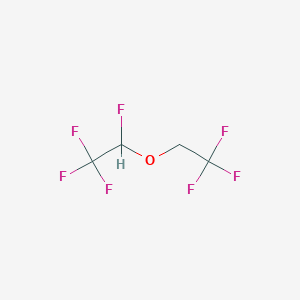
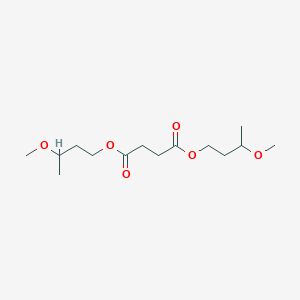

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
